1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- is a complex organic compound with the molecular formula C10H6Br2N2O2 and a molecular weight of 345.97 g/mol This compound is characterized by its unique structure, which includes amino, dibromo, hydroxy, and imino functional groups attached to a naphthalenone core
Vorbereitungsmethoden
The synthesis of 1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- typically involves multi-step organic reactions. One common synthetic route includes the bromination of naphthalenone followed by amination and hydroxylation reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino and amino groups, leading to the formation of different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- can be compared with other similar compounds such as:
- 1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-methyl-
- 1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-ethyl-
These compounds share similar core structures but differ in the substituents attached to the naphthalenone ring
Eigenschaften
CAS-Nummer |
26846-51-5 |
---|---|
Molekularformel |
C10H6Br2N2O2 |
Molekulargewicht |
345.97 g/mol |
IUPAC-Name |
8-amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C10H6Br2N2O2/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,13,16H,14H2 |
InChI-Schlüssel |
VSUFHHMQOAFXIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=N)C=C(C2=O)Br)C(=C1Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.